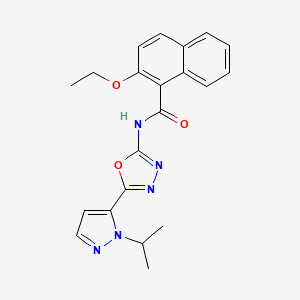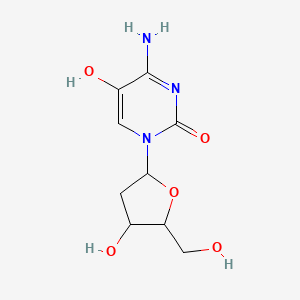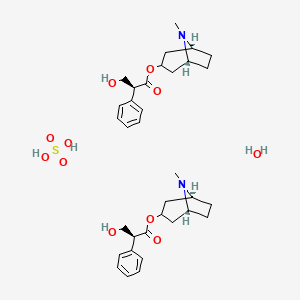![molecular formula C8H7FO5S B14122610 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorosulfonyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde typically involves the introduction of the fluorosulfonyl group onto a benzaldehyde derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorosulfonyl group under mild conditions.
Major Products
Oxidation: 3-[(fluorosulfonyl)oxy]-4-methoxy-benzoic acid.
Reduction: 3-[(fluorosulfonyl)oxy]-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in drug discovery and development due to its reactive fluorosulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde involves the reactivity of its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s ability to target specific molecular pathways makes it valuable in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(fluorosulfonyl)oxy]-benzoic acid
- 4-[(fluorosulfonyl)oxy]-benzaldehyde
- 3-[(fluorosulfonyl)oxy]-4-methyl-Benzaldehyde
Uniqueness
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is unique due to the presence of both a methoxy group and a fluorosulfonyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H7FO5S |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
2-fluorosulfonyloxy-4-formyl-1-methoxybenzene |
InChI |
InChI=1S/C8H7FO5S/c1-13-7-3-2-6(5-10)4-8(7)14-15(9,11)12/h2-5H,1H3 |
Clave InChI |
QLCNNOCENYXUSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122551.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)




![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
![N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B14122606.png)
